molecular formula C9H16O4 B072706 Dipropyl malonate CAS No. 1117-19-7

Dipropyl malonate

Cat. No.: B072706
CAS No.: 1117-19-7
M. Wt: 188.22 g/mol
InChI Key: LWIWFCDNJNZEKB-UHFFFAOYSA-N
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Description

Dipropyl malonate is an organic compound with the molecular formula C9H16O4. It is the dipropyl ester of malonic acid and is commonly used in organic synthesis. This compound is a colorless liquid with a mild, pleasant odor and is soluble in organic solvents.

Mechanism of Action

Target of Action

Dipropyl malonate, a derivative of malonic acid, primarily targets the enzyme succinate dehydrogenase (SDH) . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate .

Mode of Action

This compound acts as a competitive inhibitor of SDH . It mimics the substrate succinate and binds to the active site of the enzyme, thereby preventing the actual substrate from binding and the reaction from proceeding .

Biochemical Pathways

The inhibition of SDH by this compound affects the citric acid cycle , a key metabolic pathway responsible for the oxidation of carbohydrates, fats, and proteins . This inhibition disrupts the normal flow of the cycle, potentially leading to an accumulation of succinate and a decrease in the production of fumarate .

Pharmacokinetics

It is known to havehigh gastrointestinal absorption and is BBB permeant , indicating that it can cross the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value of 2.73, suggests that it may be well-absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of energy metabolism due to the inhibition of SDH . This can lead to a decrease in ATP production and potentially induce a state of cellular energy stress .

Action Environment

Factors such as ph, temperature, and the presence of other metabolites or drugs could potentially affect its stability and activity .

Biochemical Analysis

Biochemical Properties

Dipropyl malonate is known to be involved in various biochemical reactions. It is a di-ester of malonic acid, which is a 1,3-dicarbonyl compound. This means that this compound has relatively acidic α-hydrogens and can be transformed to its enolate using a base . The enolate can then undergo C–C bond formation at the alpha position with an alkyl halide .

Cellular Effects

It is known that malonate, a related compound, can decrease ischemia/reperfusion (I/R) injury when used as a cell-permeable prodrug . This suggests that this compound may also have potential effects on cellular processes, particularly in relation to I/R injury.

Molecular Mechanism

The molecular mechanism of this compound is largely based on its ability to form enolates, which can then participate in various reactions. For example, in the malonic ester synthesis, a di-ester of malonic acid is deprotonated with a weak base, and then undergoes C–C bond formation at the alpha position with an alkyl halide .

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. Research on related compounds suggests that malonate and its derivatives could have potential therapeutic applications .

Metabolic Pathways

This compound is involved in the malonic ester synthesis pathway, where it can form enolates that participate in various reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipropyl malonate can be synthesized through the esterification of malonic acid with propanol in the presence of an acid catalyst. The reaction typically involves heating malonic acid with propanol and a catalytic amount of sulfuric acid, followed by distillation to obtain the pure ester.

Industrial Production Methods: On an industrial scale, this compound is produced by the hydrolysis of cyanoacetic acid with propyl alcohol in the presence of hydrogen chloride. This method is efficient and yields high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Dipropyl malonate undergoes various chemical reactions, including:

    Alkylation: The compound can be alkylated at the alpha position to form substituted malonates.

    Hydrolysis: Acidic or basic hydrolysis of this compound yields malonic acid and propanol.

    Decarboxylation: Upon heating, this compound can undergo decarboxylation to produce propyl acetate and carbon dioxide.

Common Reagents and Conditions:

    Alkylation: Typically involves the use of alkyl halides and a strong base such as sodium ethoxide.

    Hydrolysis: Requires either acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Decarboxylation: Requires heating the compound to high temperatures.

Major Products:

Scientific Research Applications

Dipropyl malonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and metabolic pathways.

    Medicine: Investigated for its potential use in the synthesis of bioactive compounds.

    Industry: Utilized in the production of polymers, resins, and plasticizers

Comparison with Similar Compounds

    Diethyl malonate: Another ester of malonic acid, commonly used in organic synthesis.

    Dimethyl malonate: Similar in structure but with methyl groups instead of propyl groups.

    Malonic acid: The parent compound from which dipropyl malonate is derived.

Uniqueness: this compound is unique due to its specific ester groups, which impart different physical and chemical properties compared to other malonates. Its longer alkyl chains make it more hydrophobic and alter its reactivity in certain reactions .

Properties

IUPAC Name

dipropyl propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-3-5-12-8(10)7-9(11)13-6-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIWFCDNJNZEKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333753
Record name Dipropyl malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1117-19-7
Record name Dipropyl malonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1117-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipropyl malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipropyl Malonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the reaction between isopropylidene malonate and n-propyl bromide in understanding dipropyl malonate synthesis?

A1: The reaction between isopropylidene malonate and n-propyl bromide, in the presence of anhydrous potassium carbonate and TBAB in chloroform, serves as a key step in an alternative synthesis of Valpromide []. This reaction yields isopropylidene 2,2-dipropyl malonate, which can be further converted to Valpromide upon treatment with 25% ammonium hydroxide []. While this synthetic route doesn't directly yield this compound, it highlights the reactivity of substituted malonate derivatives and their potential as intermediates in organic synthesis.

Q2: How does this compound behave in the presence of Manganic Pyrophosphate (Mn(III) пирофосфат) in an acidic environment?

A2: While the provided abstract doesn't detail the reaction mechanism, it indicates that this compound undergoes oxidation in the presence of Manganic Pyrophosphate in an aqueous acetic acid solution []. The study focuses on understanding the kinetics and mechanism of this oxidation process [], suggesting that this compound can participate in redox reactions under specific conditions, potentially leading to the formation of various oxidized products.

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